molecular formula C10H9BrO3 B13508600 Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate

Cat. No.: B13508600
M. Wt: 257.08 g/mol
InChI Key: JIYGVWAQCAFVCJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl ester group at the 7th position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex polycyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzofurans.

Scientific Research Applications

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is unique due to the presence of the bromine atom at the 4th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)7-2-3-8(11)6-4-5-14-9(6)7/h2-3H,4-5H2,1H3

InChI Key

JIYGVWAQCAFVCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)CCO2

Origin of Product

United States

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